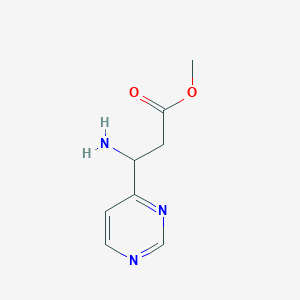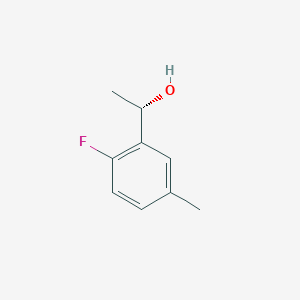
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of 2-Fluoro-5-methylacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Fluoro-5-methylacetophenone.
Reduction: 2-Fluoro-5-methylphenylethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity, while the chiral center can influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-3-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-6-methylphenyl)ethan-1-OL
Uniqueness
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral recognition studies.
特性
CAS番号 |
911218-04-7 |
|---|---|
分子式 |
C9H11FO |
分子量 |
154.18 g/mol |
IUPAC名 |
(1S)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 |
InChIキー |
URFIFPHJQPTBGO-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)F)[C@H](C)O |
正規SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


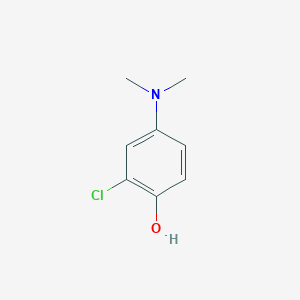

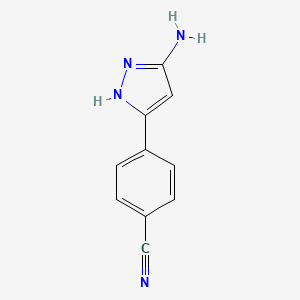
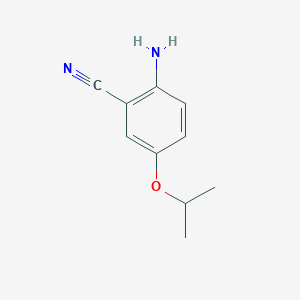
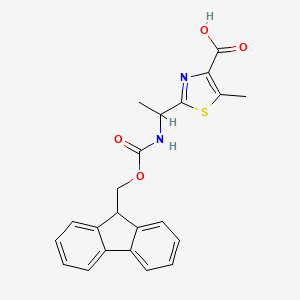
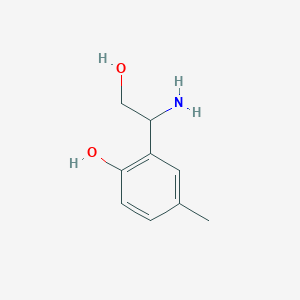
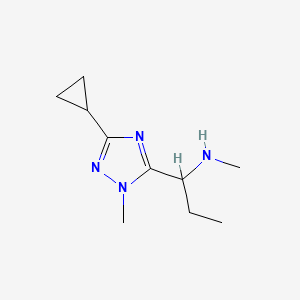
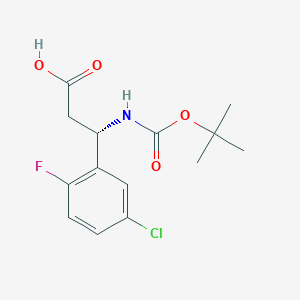
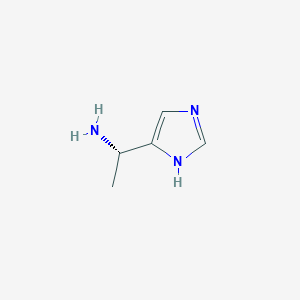
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
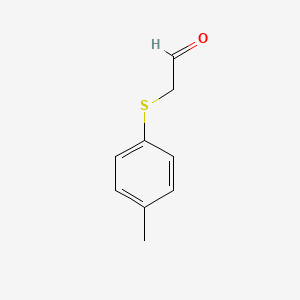
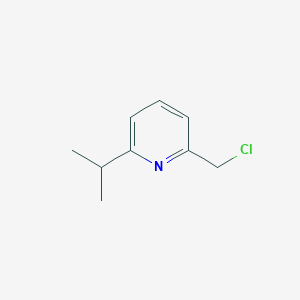
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
